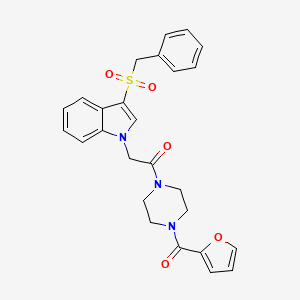

![molecular formula C20H14Cl2N2O B3008117 1-[(2-chlorobenzyl)oxy]-2-(4-chlorophenyl)-1H-1,3-benzimidazole CAS No. 338791-27-8](/img/structure/B3008117.png)

1-[(2-chlorobenzyl)oxy]-2-(4-chlorophenyl)-1H-1,3-benzimidazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

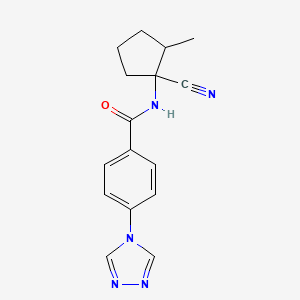

Benzimidazoles are a class of heterocyclic aromatic organic compounds. This structure is noted for its aromaticity, resulting in stability and the potential for various chemical reactions. The compound you mentioned, “1-[(2-chlorobenzyl)oxy]-2-(4-chlorophenyl)-1H-1,3-benzimidazole”, is a benzimidazole derivative with chlorobenzyl and chlorophenyl groups .

Synthesis Analysis

Benzimidazoles can be synthesized through several methods. One common method is the reaction of o-phenylenediamine with a carboxylic acid . The specific synthesis pathway for “1-[(2-chlorobenzyl)oxy]-2-(4-chlorophenyl)-1H-1,3-benzimidazole” would depend on the starting materials and the specific conditions of the reaction .Molecular Structure Analysis

The molecular structure of benzimidazoles consists of a fused benzene and imidazole ring. In the case of “1-[(2-chlorobenzyl)oxy]-2-(4-chlorophenyl)-1H-1,3-benzimidazole”, there are additional chlorobenzyl and chlorophenyl groups attached to the benzimidazole core .Chemical Reactions Analysis

Benzimidazoles are known to undergo a variety of chemical reactions, particularly due to the presence of the imidazole ring. They can act as ligands in coordination chemistry, and they can also undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. Properties such as solubility, melting point, boiling point, and reactivity can be influenced by the presence and position of functional groups .Applications De Recherche Scientifique

Anticancer Activity

The benzimidazole scaffold has been extensively studied for its potential as an anticancer agent. Researchers have investigated the compound’s ability to inhibit tumor growth by targeting specific cellular pathways. Its mechanism of action involves interfering with DNA replication and cell division. Further studies explore its efficacy against various cancer types, including breast, lung, and colon cancers .

Antifungal Properties

The chlorobenzimidazole derivative demonstrates promising antifungal activity. It has been evaluated against fungal pathogens, including Candida species and Aspergillus. Researchers are particularly interested in its mode of action, which may involve disrupting fungal cell membranes or inhibiting essential enzymes. The compound’s effectiveness against drug-resistant strains is an ongoing area of investigation .

Anti-inflammatory Effects

Inflammation plays a crucial role in various diseases, from autoimmune disorders to cardiovascular conditions. Preliminary studies suggest that this benzimidazole derivative possesses anti-inflammatory properties. Researchers are exploring its impact on inflammatory pathways, cytokine production, and immune cell modulation. Potential applications include rheumatoid arthritis and inflammatory bowel diseases .

Antiviral Activity

The compound’s structural features make it an attractive candidate for antiviral drug development. Researchers have investigated its potential against RNA viruses, such as influenza and hepatitis C. Mechanistic studies focus on viral entry inhibition, replication suppression, and host cell interactions. Ongoing research aims to optimize its antiviral efficacy and safety profile .

Gastrointestinal Disorders

The benzimidazole scaffold has been linked to gastrointestinal effects. Researchers explore its impact on gastric acid secretion, gastric ulcers, and gastroesophageal reflux disease (GERD). The compound’s ability to modulate proton pumps and histamine receptors is of interest. Clinical trials assess its safety and efficacy in managing acid-related disorders .

Crystal Engineering and Solid-State Properties

Beyond its biological applications, crystallographers have investigated the crystal structure of this compound. The arrangement of atoms in the solid state provides insights into its physical properties, including solubility, stability, and polymorphism. Understanding crystal packing and intermolecular interactions aids in drug formulation and optimization .

Orientations Futures

Propriétés

IUPAC Name |

2-(4-chlorophenyl)-1-[(2-chlorophenyl)methoxy]benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14Cl2N2O/c21-16-11-9-14(10-12-16)20-23-18-7-3-4-8-19(18)24(20)25-13-15-5-1-2-6-17(15)22/h1-12H,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHSACXMJJRDSAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CON2C3=CC=CC=C3N=C2C4=CC=C(C=C4)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(2-chlorobenzyl)oxy]-2-(4-chlorophenyl)-1H-1,3-benzimidazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[2-(benzyloxy)-1-naphthyl]methyl}-N-methylamine](/img/structure/B3008034.png)

amine hydrochloride](/img/structure/B3008035.png)

![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone](/img/structure/B3008037.png)

![9-(3-hydroxyphenyl)-6,6-dimethyl-2-(p-tolyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B3008038.png)

![2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3008040.png)

![5-chloro-N-{2-[(3,5-dichloropyridin-2-yl)amino]ethyl}-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B3008046.png)

![(4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B3008048.png)

![N-[cyano(cyclohexyl)methyl]-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B3008050.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetamide](/img/structure/B3008051.png)